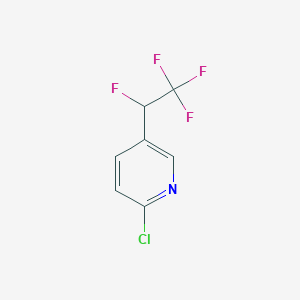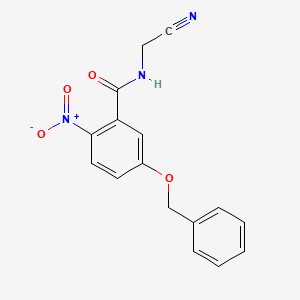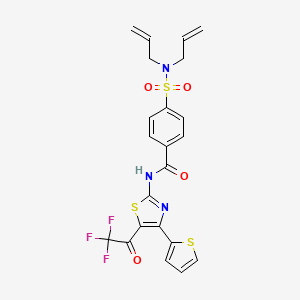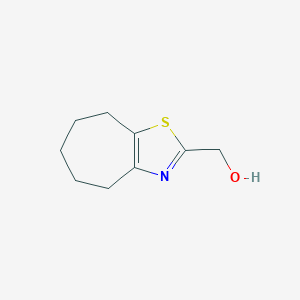
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C3H6N4·2HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
Target of Action
The primary targets of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride are human blood coagulation factors, specifically Factor XIIa and Thrombin . These proteins play a crucial role in the blood clotting process, making them important targets for anticoagulant drugs .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The compound binds to the active sites of Factor XIIa and Thrombin, preventing them from catalyzing the reactions necessary for blood clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor XIIa and Thrombin, the compound disrupts this cascade, preventing the conversion of fibrinogen to fibrin, a key step in clot formation . This can have downstream effects on other processes, such as platelet aggregation .
Pharmacokinetics
The compound’s molecular weight (13457 g/mol ) suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of Factor XIIa and Thrombin by this compound results in a decrease in blood clot formation. This can prevent thrombosis, a condition characterized by the formation of potentially harmful clots within blood vessels . Additionally, the compound has been shown to affect thrombin- and cancer-cell-induced platelet aggregation , which could have implications for the treatment of certain cancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-methyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride
- 1,2,4-Triazol-5-amine
Uniqueness
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
859791-21-2 |
|---|---|
Formule moléculaire |
C3H8Cl2N4 |
Poids moléculaire |
171.03 g/mol |
Nom IUPAC |
N-methyl-1H-1,2,4-triazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C3H6N4.2ClH/c1-4-3-5-2-6-7-3;;/h2H,1H3,(H2,4,5,6,7);2*1H |
Clé InChI |
RKVPLJQHIZEIOL-UHFFFAOYSA-N |
SMILES |
C1=NNC(=N1)CN.Cl.Cl |
SMILES canonique |
CNC1=NC=NN1.Cl.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2485300.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)



![4-[benzyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2485307.png)


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
